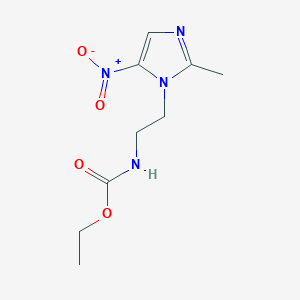

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ethylcarbamate , which systematically describes its substituent arrangement. The name specifies:

- The imidazole ring as the parent structure, numbered to prioritize the nitro group at position 5 and the methyl group at position 2.

- The ethylcarbamate moiety attached via a two-carbon spacer (ethyl group) to the imidazole’s nitrogen at position 1.

The molecular formula, C$${10}$$H$${15}$$N$${5}$$O$${5}$$ , was derived from structural analysis of its functional groups:

- Imidazole core : C$${3}$$H$${3}$$N$$_{2}$$

- 2-methyl substituent : +C$${1}$$H$${3}$$

- 5-nitro group : +N$${1}$$O$${2}$$

- Ethylcarbamate side chain : +C$${5}$$H$${9}$$N$${2}$$O$${3}$$

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ethylcarbamate |

| Molecular Formula | C$${10}$$H$${15}$$N$${5}$$O$${5}$$ |

| Molecular Weight | 285.26 g/mol |

The ethylcarbamate side chain introduces a polar carbamate group (-OCONH-), enhancing solubility in semi-polar solvents compared to simpler nitroimidazoles.

Molecular Structure Elucidation: Imidazole Ring and Functional Group Configuration

The compound’s architecture centers on a 1H-imidazole ring with three critical substituents (Fig. 1):

- Nitro group (-NO$$_{2}$$) at position 5: This strong electron-withdrawing group reduces electron density at the imidazole ring, increasing susceptibility to nucleophilic attack at adjacent positions.

- Methyl group (-CH$$_{3}$$) at position 2: Steric hindrance from this group influences rotational freedom of the ethylcarbamate side chain.

- Ethylcarbamate side chain at position 1: The ethyl spacer (-CH$${2}$$CH$${2}$$-) links the imidazole to the carbamate group, creating a conformationally flexible moiety that may participate in hydrogen bonding via the -NH- group.

Key spectroscopic features (inferred from analogous nitroimidazoles):

- IR : Strong absorption at ~1520 cm$$^{-1}$$ (asymmetric NO$${2}$$ stretching) and ~1350 cm$$^{-1}$$ (symmetric NO$${2}$$ stretching).

- $$^{1}$$H NMR : Distinct signals for methyl protons (~δ 2.5 ppm), ethyl spacer protons (~δ 3.4–4.1 ppm), and carbamate NH (~δ 6.8 ppm).

- MS : Molecular ion peak at m/z 285 with fragmentation patterns indicating loss of NO$$_{2}$$ (-46 amu) and carbamate groups (-89 amu).

The planar imidazole ring and non-coplanar carbamate side chain create a stereoelectronic profile distinct from non-carbamated nitroimidazoles like metronidazole.

Comparative Structural Analysis with Nitroimidazole Carbamate Analogues

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate belongs to a family of nitroimidazole carbamates with variable side chains. Structural comparisons reveal:

The ethylcarbamate variant exhibits reduced steric bulk compared to trichloroethyl or pyrimidinyl analogues, potentially improving membrane permeability. However, the absence of aromatic substituents (e.g., chlorobenzyl) may limit hydrophobic interactions in biological systems.

Electronic effects :

Properties

CAS No. |

55455-44-2 |

|---|---|

Molecular Formula |

C9H14N4O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

ethyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate |

InChI |

InChI=1S/C9H14N4O4/c1-3-17-9(14)10-4-5-12-7(2)11-6-8(12)13(15)16/h6H,3-5H2,1-2H3,(H,10,14) |

InChI Key |

JZZNMTVVLQNABZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCCN1C(=NC=C1[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Chloroformate Derivatives

The most common and effective method for preparing Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate is through the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol with ethyl chloroformate or other chloroformate derivatives under basic conditions. This reaction proceeds via nucleophilic attack of the alcohol on the chloroformate, forming the carbamate linkage.

- Reaction conditions: Typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated.

- Temperature: Ambient to mild heating (room temperature to 40 °C).

- Solvent: Commonly aprotic solvents like dichloromethane or tetrahydrofuran (THF) are used.

- Work-up: The reaction mixture is quenched with water, and the product is isolated by extraction and purified by recrystallization.

This method is supported by data from Vulcanchem and other chemical suppliers, which describe the synthesis of related carbamate derivatives by this approach.

Alternative Synthesis via Isocyanate Reaction

Another approach involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol or its amine derivatives with appropriate isocyanates to form the carbamate directly.

- Catalysts: Triethylamine and ammonium chloride have been used to catalyze the reaction.

- Reaction conditions: Reflux under nitrogen atmosphere at approximately 110 °C for 7 to 33 hours.

- Purification: The crude product is suspended in cold water, filtered, dried, and recrystallized from suitable solvents such as ethanol or ethanol-water mixtures.

This method was detailed in a study synthesizing metronidazole and secnidazole carbamates, yielding 51–95% of the desired products with well-characterized purity and structure.

Detailed Experimental Procedure Example

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol (1 equiv), ethyl chloroformate (1.1 equiv), triethylamine (1.2 equiv) | Mix in dry dichloromethane at 0–5 °C under nitrogen atmosphere |

| 2 | Stir for 2–4 hours at room temperature | Monitor reaction progress by TLC or HPLC |

| 3 | Quench with cold water, extract organic layer | Separate and wash organic phase with brine |

| 4 | Dry over anhydrous sodium sulfate, filter, concentrate | Remove solvent under reduced pressure |

| 5 | Recrystallize from ethanol | Obtain pure this compound as white/yellow crystals |

Characterization and Yield Data

Comparative Notes on Related Derivatives

Research shows that carbamate derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl compounds synthesized via similar methods exhibit significant antimicrobial activity, with yields and purity influenced by the choice of chloroformate or isocyanate reagents and reaction conditions.

Summary of Key Research Findings

- Carbamate formation via chloroformate reaction is a straightforward and efficient method for synthesizing this compound.

- Use of triethylamine as a base and mild reaction temperatures ensures good yields and product stability.

- Alternative isocyanate-based synthesis offers a viable route with high yields but requires longer reaction times and elevated temperatures.

- Purification by recrystallization from ethanol or ethanol-water mixtures yields crystalline products suitable for further biological evaluation.

- Characterization by NMR, melting point, and elemental analysis confirms the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl carbamate.

Substitution: Various substituted imidazole derivatives.

Hydrolysis: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate is structurally related to nitroimidazole derivatives, which are known for their antimicrobial properties. Research indicates that compounds in this class can effectively target anaerobic bacteria and protozoa, making them valuable in treating infections such as those caused by Helicobacter pylori and Trichomonas vaginalis . The nitro group in the imidazole ring is crucial for the mechanism of action, which involves the reduction of the nitro group under anaerobic conditions to form reactive intermediates that damage microbial DNA.

Potential as a Radiosensitizer

There is ongoing research into the use of nitroimidazole derivatives as radiosensitizers in cancer therapy. These compounds enhance the effects of ionizing radiation on hypoxic tumor cells, which are often resistant to conventional therapies . Studies have shown that compounds similar to this compound can improve the efficacy of radiotherapy by increasing the sensitivity of hypoxic tissues.

Agricultural Applications

Pesticide Development

Due to its biological activity, this compound may serve as a lead compound in developing new pesticides. The ability to inhibit specific pathogens can be harnessed to create formulations that protect crops from diseases caused by fungi and bacteria . The compound's effectiveness against various pathogens makes it a candidate for further investigation in agricultural biochemistry.

Material Science

Polymer Chemistry

The carbamate functional group allows for potential applications in polymer synthesis. This compound could be utilized as a monomer or additive in creating polymers with enhanced properties such as improved thermal stability or mechanical strength . The incorporation of such compounds into polymer matrices can lead to materials with specific functionalities suitable for diverse applications, including coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A study conducted on various nitroimidazole derivatives demonstrated significant antimicrobial activity against Helicobacter pylori. This compound was tested alongside other derivatives, showing comparable efficacy in inhibiting bacterial growth at low concentrations. This highlights its potential for development into a therapeutic agent .

Case Study 2: Pesticide Formulation

In agricultural trials, formulations containing nitroimidazole derivatives were applied to crops affected by fungal infections. Results indicated a marked reduction in disease incidence compared to untreated controls. This compound was included in these formulations, showcasing its potential role as an effective pesticide .

Mechanism of Action

The mechanism of action of Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This can lead to the inhibition of cellular processes and ultimately cell death. The compound may also interact with enzymes and other proteins, disrupting their normal function .

Comparison with Similar Compounds

The structural and functional versatility of nitroimidazole derivatives has led to the synthesis of numerous analogs. Below is a systematic comparison based on substituent variations, synthesis methods, and biological activities.

Carbamate Ester Variants

Methyl [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]carbamate

- Structural Difference : Replaces the ethyl carbamate group with a methyl ester.

- Applications : Used as a reference compound in structure-activity relationship (SAR) studies .

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl [2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate (Apcin)

- Structural Difference: Incorporates a trichloroethyl group and pyrimidinylamino substituent.

- Properties : Enhanced steric bulk and hydrogen-bonding capacity. Demonstrated activity as an APC/C inhibitor, disrupting mitotic exit in cancer cells .

- Molecular Weight : 438.65 g/mol .

Phosphate and Non-Nitro Derivatives

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl Dihydrogen Phosphate (MNLS)

- Structural Difference : Replaces the carbamate with a phosphate group.

- Applications: Radiolabeled with ⁹⁹ᵐTc for hypoxic tumor imaging. Exhibits higher tumor-to-muscle uptake ratios (5.90 at 120 min) compared to non-nitro analogs, emphasizing the critical role of the nitro group in hypoxia targeting .

2-(2-Methyl-1H-imidazol-1-yl)ethyl Dihydrogen Phosphate (MLS)

- Structural Difference : Lacks the nitro group.

- Properties : Lower tumor uptake (1.61% ID/g at 120 min) compared to MNLS, confirming the necessity of the nitro moiety for hypoxic selectivity .

Sulfamide and Pyrimidine Derivatives

N-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfamide

- Structural Difference : Substitutes carbamate with a sulfamide group.

- Properties : Altered hydrogen-bonding profile due to sulfonamide’s acidity (pKa ~10). Used in structural studies of protein-ligand interactions .

5-Fluoro-3-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione

- Structural Difference : Integrates a fluorinated pyrimidine ring.

- Synthesis : Purified via flash chromatography (35% yield), highlighting challenges in isolating polar derivatives .

- Applications : Evaluated for aerobic and hypoxic cytotoxicity, though specific activity data remain unpublished .

Physicochemical and Crystallographic Comparisons

- Key Insight : Bulky substituents (e.g., trichloroethyl) increase molecular weight and density but may reduce solubility .

Biological Activity

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

1. Synthesis of this compound

The synthesis involves the reaction of 2-methyl-5-nitroimidazole with ethyl chloroacetate in the presence of a base such as propionic acid. The process typically requires reflux conditions for several hours, followed by purification through column chromatography to yield the final product. The compound's structure is characterized by the presence of a nitro group on the imidazole ring, which is crucial for its biological activity.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Nitroimidazole derivatives are known to exhibit significant effects against anaerobic bacteria and protozoa. In particular, the compound's structural features suggest potential efficacy against infections caused by organisms such as Giardia and Trichomonas.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Giardia duodenalis | Strong activity | |

| Trichomonas vaginalis | Moderate activity | |

| Staphylococcus aureus (MSSA & MRSA) | No significant activity |

The mechanism by which nitroimidazoles exert their antimicrobial effects involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that damage DNA and other cellular components. This property is particularly beneficial in targeting hypoxic tissues, making these compounds valuable as radiosensitizers in cancer therapy .

3. Case Studies and Research Findings

Several studies have investigated the biological activities of similar nitroimidazole derivatives, providing insights into their therapeutic potential:

- Case Study 1 : A study demonstrated that derivatives of metronidazole exhibited enhanced antiprotozoal activity compared to their parent compounds, suggesting that structural modifications can lead to improved efficacy against protozoan infections .

- Case Study 2 : Research on nitroimidazole compounds indicated their potential use in enhancing the effects of radiotherapy in hypoxic tumors, which is critical for improving treatment outcomes in cancer patients .

4.

This compound represents a significant area of interest due to its antimicrobial properties and potential applications in cancer therapy as a radiosensitizer. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.